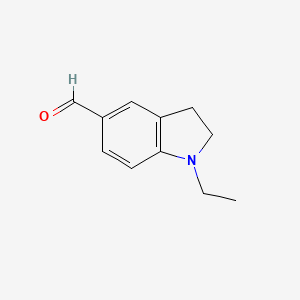

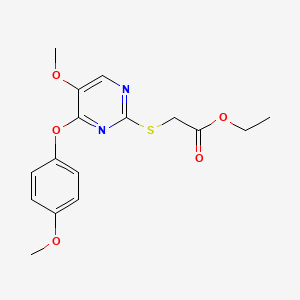

2-(环戊基硫代)-N-((2-(噻吩-2-基)吡啶-4-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-substituted thiophenes with various reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor for synthesizing a range of heterocyclic derivatives, including those with thiophene and pyridine rings . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods suggest that the synthesis of the compound may also involve multi-step reactions, including acylation and cyclization processes.

Molecular Structure Analysis

Structural investigation of these compounds is typically carried out using various spectroscopic techniques and X-ray crystallography. For example, the structural characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was performed using FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . Computational methods such as density functional theory (DFT) are also employed to understand the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is influenced by the presence of reactive sites that can undergo various chemical reactions. The competition between different reaction pathways, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, leads to the diversity of synthesized products . The reactivity of cyanoacetamide derivatives in cyclization reactions has been explored, with the formation of mixtures of heterocyclic products being a common outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of heteroatoms like nitrogen and sulfur in the rings contributes to their chemical behavior and potential biological activity. The compounds often exhibit significant biological properties, such as antitumor, antioxidant, and antimicrobial activities, which are evaluated through in vitro assays . The interaction with biological targets, such as DNA bases, can be studied using computational methods like electrophilicity-based charge transfer (ECT) and charge transfer (ΔN) calculations .

Case Studies

Several of the papers provided discuss the biological evaluation of related compounds. For instance, various synthesized heterocyclic derivatives showed high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Another study reported moderate antioxidant activity and significant antimicrobial activity against bacterial strains and yeasts for a synthesized heterocyclic amide . These case studies highlight the potential therapeutic applications of such compounds and the importance of their synthesis and structural analysis.

科学研究应用

合成和抗肿瘤活性

2-氨基-3-氰基-4,5,6,7-四氢苯并[b]噻吩与氰基乙酸乙酯反应生成 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺,然后用于合成各种杂环衍生物,包括噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环。这些衍生物在三种人类癌细胞系中表现出显着的抗肿瘤活性:乳腺腺癌 (MCF-7)、非小细胞肺癌 (NCI-H460) 和中枢神经系统癌 (SF-268),突出了它们开发新型抗癌剂的潜力 (Shams 等人,2010).

杂环化合物合成

另一项研究证明了 2-(1,3-噻唑烷-2-亚烷基)乙酰胺在与草酰氯的环缩合反应中作为 2-烯酰胺的用途,从而形成新的杂环组装体——4-(4-氧代-1,3-噻唑烷-2-亚烷基)吡咯烷-2,3,5-三酮。该过程说明了该化合物在生成具有潜在药理应用的多种杂环结构中的作用 (Obydennov 等人,2017).

新型嘧啶和吡啶衍生物

对 2-氰基-N-(噻唑-2-基)乙酰胺和 2-氰基-N-(恶唑-2-基)乙酰胺的进一步研究导致合成新的嘧啶和吡啶衍生物。这些化合物对不同的细胞系表现出有希望的抑制作用,表明它们在药物化学中进一步探索的潜力 (Albratty 等人,2017).

Kappa-阿片受体激动剂的开发

一系列 N-[2-(1-吡咯烷基)乙基]乙酰胺的构象分析导致开发出一系列新型的强效阿片 kappa 激动剂。发现该系列中最有效的化合物在体外比已知的 kappa 激动剂活性显着高,展示了该化合物在阿片受体研究中的作用 (Costello 等人,1991).

属性

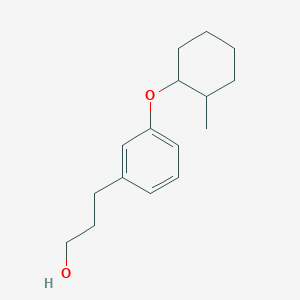

IUPAC Name |

2-cyclopentylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDLGPGCQVVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)